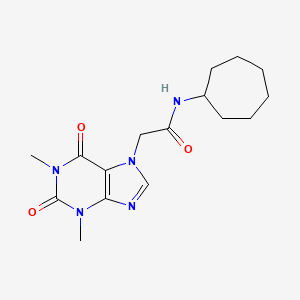
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine, also known as MDBP, is a chemical compound that belongs to the phenethylamine class. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDBP is a potent stimulant that can cause euphoria, increased energy, and heightened sensory perception.
Mécanisme D'action
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine acts as a potent stimulant by increasing the release of dopamine, serotonin, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased energy, heightened sensory perception, and euphoria.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. In addition, it can lead to dehydration, insomnia, and appetite suppression.
Avantages Et Limitations Des Expériences En Laboratoire
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine has several advantages for lab experiments, including its potent psychoactive effects and ease of synthesis. However, its potential for abuse and lack of research on its long-term effects make it a controversial substance to study.
Orientations Futures
Future research on (1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine should focus on its potential therapeutic uses, as well as its long-term effects on the brain and body. Studies should also investigate its potential for addiction and abuse, as well as its impact on mental health disorders. In addition, researchers should explore alternative synthesis methods that are more sustainable and environmentally friendly.
Méthodes De Synthèse
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine can be synthesized using a variety of methods, including reductive amination, condensation, and alkylation. The most common method involves the reaction of 2-bromo-4-methylphenylacetone with safrole in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Applications De Recherche Scientifique
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine has been the subject of several scientific studies due to its psychoactive effects. Researchers have investigated its potential use in the treatment of depression, anxiety, and other mental health disorders. Studies have also explored its effects on the central nervous system, including its impact on neurotransmitters such as dopamine, serotonin, and norepinephrine.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-2-4-13(12(16)6-10)17-8-11-3-5-14-15(7-11)19-9-18-14/h2-7,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKOUURNOYZDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC3=C(C=C2)OCO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
![4-{[(4-methylbenzyl)thio]acetyl}morpholine](/img/structure/B5789281.png)

![3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)
![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5789315.png)


![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5789333.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5789347.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)
